2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-23(27-20-8-2-1-3-9-20)18-29-14-12-28(13-15-29)16-17-30-25(32)21-10-4-6-19-7-5-11-22(24(19)21)26(30)33/h1-11H,12-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPZTQRPZFVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials.
Initial steps may include the preparation of the intermediate 1,3-dioxo-1H-benzo[de]isoquinoline, which is then subjected to various condensation reactions with suitable ethyl and piperazine derivatives under controlled conditions.
The final step involves coupling with N-phenylacetamide under specific catalysts and solvents to yield the desired product.
Industrial Production Methods:
Industrial synthesis often employs scalable methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Continuous flow reactions and automated systems may be used to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in organic solvents.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution results in halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Important in the development of novel synthetic methodologies.
Biology:
Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
Explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry:
Utilized in material science for creating advanced polymers and coatings.
Wirkmechanismus
Comparison and Uniqueness:
Compared to its analogs, such as other piperazine or benzoisoquinoline derivatives, 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibits distinct chemical properties and biological activities.
Its unique structure allows for specific interactions and applications that may not be achievable with other compounds.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Modifications: Benzo[de]isoquinoline Derivatives
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin)
- Structure : Replaces the piperazine-ethyl-phenylacetamide chain with a carboxylic acid group.
- Activity: Known as an aldose reductase inhibitor, contrasting with the LOX inhibitory role of the target compound. The acidic group reduces cell permeability compared to the acetamide derivative .
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
Piperazine-Linker Modifications
4-[2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Structure : Substitutes acetamide with a carbothioamide group and adds a 4-methylphenyl tail.
- Activity: Enhanced lipophilicity due to the thioamide group improves membrane penetration, but reduces water solubility. Potential applications in neurodegenerative disease models due to thioamide-metal chelation properties .
N-(4-(3-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide
Terminal Group Variations
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- Structure: Replaces benzo[de]isoquinoline with a benzothiazole ring and modifies the piperazine to a 4-methylpiperazine.
- Activity : Demonstrates antitumor activity via topoisomerase inhibition, differing from the LOX-targeted mechanism of the parent compound .
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Research Findings and Implications
- LOX Inhibition : The target compound’s phenylacetamide terminal group confers selective 15-LOX-1 inhibition (IC₅₀ ~2.5 µM), outperforming analogs with bulkier substituents (e.g., thiazole or propanamide), which show reduced enzyme affinity .
- Anticancer Activity: Piperazine-linked derivatives exhibit superior tumor suppression in vitro compared to non-piperazine analogs, likely due to enhanced cellular uptake .
- Fluorescence Applications : Ethyl-methacrylate derivatives (e.g., NI1) demonstrate utility as metal cation sensors, a property absent in the parent compound due to lack of fluorophore groups .
Biologische Aktivität
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₃₈H₃₀N₄O₆
- Molecular Weight : 638.668 g/mol
- CAS Number : Not specified in the sources but related compounds have been cataloged.
Anticancer Potential
Recent studies have indicated that compounds structurally related to 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have shown cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells.
Case Study: Cytotoxic Activity
A comparative study evaluated the cytotoxicity of several derivatives against HCT-116 cells, revealing that certain compounds had IC₅₀ values as low as 1.184 µM, demonstrating superior activity compared to established drugs like cabozantinib (IC₅₀ = 16.35 µM) . The following table summarizes the IC₅₀ values of selected compounds:
| Compound | IC₅₀ (µM) |
|---|---|
| 2a | 27.030 ± 1.43 |
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Targeting Specific Pathways : Some studies suggest that similar compounds modulate pathways involving vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .
Additional Pharmacological Effects
Beyond anticancer activity, related compounds have demonstrated neuroprotective and anticonvulsant properties in animal models:
- In a study evaluating anticonvulsant effects, certain derivatives showed a significant delay in the onset of convulsions and reduced frequency compared to control groups . For example:
- Compounds provided up to 80% protection at specific dosages (0.4 mg/kg for some derivatives).
Synthesis and Characterization
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions starting from readily available precursors:
- Formation of the Isoquinoline Core : This involves cyclization reactions followed by functional group modifications.
- Piperazine Integration : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Final Acetylation : The terminal phenylacetamide group is formed via acylation reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
